Einecs 257-119-8

Description

Contextualization within Pyrimidine (B1678525) Chemistry Research

Pyrimidines are a significant class of heterocyclic compounds, featuring a six-membered ring with two nitrogen atoms at positions 1 and 3. They are fundamental to medicinal chemistry due to their wide spectrum of biological activities. researchgate.net The synthesis and reactions of pyrimidine derivatives are a cornerstone of heterocyclic chemistry, with the reaction of halogenopyrimidines with amines being one of the most crucial and widely used transformations. researchgate.net 2-Amino-4-chloro-6-methylpyrimidine (B145687) serves as a key building block in this context, enabling the synthesis of a variety of substituted aminopyrimidines with potential biological applications. researchgate.net

Significance in Heterocyclic Compound Studies

The compound is a valuable intermediate for the synthesis of pharmaceuticals and agrochemicals. ontosight.aialzchem.com Its reactivity, particularly the chlorine atom at the 4-position, allows for nucleophilic substitution reactions, making it a versatile precursor for more complex molecules. evitachem.comacs.org Researchers have utilized 2-amino-4-chloro-6-methylpyrimidine to study the influence of chlorine substitution on the proton donor ability of the amino group in the 2-aminopyrimidine (B69317) system. thermofisher.comfishersci.ptsigmaaldrich.com This helps in understanding structure-activity relationships for the design of new bioactive compounds. researchgate.net

Historical Overview of Research on the Compound

Research involving reactions analogous to those of 2-amino-4-chloro-6-methylpyrimidine dates back to the mid-20th century, with foundational studies on the reaction of active chloroheterocyclic compounds with amines. acs.org Over the years, its utility has been recognized in various fields. A significant area of research has focused on its role as a nitrification inhibitor in agriculture to improve the efficiency of nitrogen fertilizers and mitigate greenhouse gas emissions. nih.govjircas.go.jp This application has been explored as an alternative to other inhibitors like nitrapyrin. jircas.go.jpicrisat.org More recently, its derivatives continue to be investigated for potential medicinal applications. researchgate.netgoogle.com

Structure

3D Structure

Propriétés

Numéro CAS |

51300-04-0 |

|---|---|

Formule moléculaire |

C17H23NO3 |

Poids moléculaire |

289.4 g/mol |

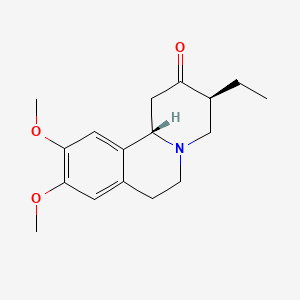

Nom IUPAC |

(3S,11bS)-3-ethyl-9,10-dimethoxy-1,3,4,6,7,11b-hexahydrobenzo[a]quinolizin-2-one |

InChI |

InChI=1S/C17H23NO3/c1-4-11-10-18-6-5-12-7-16(20-2)17(21-3)8-13(12)14(18)9-15(11)19/h7-8,11,14H,4-6,9-10H2,1-3H3/t11-,14-/m0/s1 |

Clé InChI |

BOBCQOOZINHVMK-FZMZJTMJSA-N |

SMILES isomérique |

CC[C@H]1CN2CCC3=CC(=C(C=C3[C@@H]2CC1=O)OC)OC |

SMILES canonique |

CCC1CN2CCC3=CC(=C(C=C3C2CC1=O)OC)OC |

Origine du produit |

United States |

Synthetic Strategies and Methodologies

Established Synthetic Pathways for 2-Amino-4-chloro-6-methylpyrimidine (B145687)

Reaction of Isocytosine (B10225) with Phosphorus Oxychloride

A primary and well-documented method for synthesizing 2-Amino-4-chloro-6-methylpyrimidine involves the reaction of isocytosine (specifically, 2-amino-6-methyl-4-pyrimidinol) with phosphorus oxychloride (POCl₃). chemicalbook.comvulcanchem.com In this process, a mixture of isocytosine and an excess of freshly distilled phosphorus oxychloride is refluxed until the mixture becomes homogeneous. chemicalbook.com The refluxing is typically carried out at temperatures between 105-110°C. vulcanchem.com This reaction facilitates the chlorination of the pyrimidine (B1678525) ring.

Following the reaction, the excess phosphorus oxychloride is removed under a vacuum. The residue is then cooled, often by mixing with ice, and neutralized with an aqueous ammonia (B1221849) solution to a pH of 8. chemicalbook.com The resulting suspension is filtered, and the precipitate is washed with water. chemicalbook.com For purification, the crude product is crystallized from 50% ethanol (B145695) and dried to a constant mass, yielding 2-Amino-4-chloro-6-methylpyrimidine. chemicalbook.com One reported synthesis using this method achieved a yield of 54%. chemicalbook.comvulcanchem.com

Table 1: Reaction Parameters for Synthesis from Isocytosine

| Parameter | Value |

|---|---|

| Starting Material | Isocytosine (2-amino-6-methyl-4-pyrimidinol) |

| Reagent | Phosphorus Oxychloride (POCl₃) |

| Reaction Condition | Reflux |

| Temperature | 105-110°C vulcanchem.com |

| Work-up | Removal of excess POCl₃, neutralization with aqueous ammonia chemicalbook.com |

| Purification | Crystallization from 50% ethanol chemicalbook.com |

| Yield | 54% chemicalbook.comvulcanchem.com |

Formation from 2-Amino-4,6-dichloropyrimidine (B145751) Precursors

Another significant pathway to synthesize derivatives of 2-aminopyrimidine (B69317) involves starting with 2-amino-4,6-dichloropyrimidine. This precursor can undergo nucleophilic substitution reactions with various amines. researchgate.net While this method is more general for a class of compounds, it is a relevant strategy. The synthesis of 2-amino-4,6-dichloropyrimidine itself is achieved by reacting 2-amino-4,6-dihydroxypyrimidine (B16511) with an excess of phosphorus oxychloride. google.comresearchgate.net In a specific patented process, this reaction is carried out in the presence of triethylamine (B128534), which acts as an acid-trapping agent, at a temperature range of 20°C to 80°C. google.com

Advanced Synthetic Approaches and Modifications

Solvent Effects in Pyrimidine Synthesis

The choice of solvent plays a critical role in the synthesis of pyrimidine derivatives. In the synthesis of 2-amino-4-chloro-6-alkoxypyrimidines from 2-amino-4,6-dichloropyrimidine, the use of a polar aprotic solvent or a mixture of such solvents is highlighted. google.comgoogle.com Acetone is a particularly preferred solvent in this context. google.comgoogle.com The process involves reacting the dichloropyrimidine with an alkali metal alkoxide or a mixture of an alkali metal hydroxide (B78521) and an alcohol in the polar aprotic solvent. google.comgoogle.com

Research has shown that the solubility of 2-Amino-4-chloro-6-methylpyrimidine varies significantly across different solvents, which can influence reaction rates and yields. researchgate.net For instance, its solubility is highest in 1,4-dioxane (B91453) and progressively lower in acetone, ethyl acetate (B1210297), acetonitrile (B52724), and various alcohols. researchgate.net In some cases, reactions can be performed under solvent-free conditions, which has been shown to be a high-yielding and more efficient method compared to conventional solvent-based approaches for certain pyrimidine syntheses. researchgate.net

Table 2: Solubility of 2-Amino-4-chloro-6-methylpyrimidine in Various Solvents at 318.15 K

| Solvent | Mole Fraction Solubility (x 10⁻²) |

|---|---|

| 1,4-Dioxane | 2.619 researchgate.net |

| Acetone | 1.630 researchgate.net |

| Ethyl Acetate | 1.471 researchgate.net |

| Acetonitrile | 0.5048 researchgate.net |

| Methanol | 0.3888 researchgate.net |

| Ethanol | 0.3391 researchgate.net |

| n-Propanol | 0.3133 researchgate.net |

| Toluene | 0.2737 researchgate.net |

| Isopropanol | 0.2574 researchgate.net |

| Cyclohexane | 0.02238 researchgate.net |

Temperature and Reaction Condition Optimization

Temperature is a key parameter that is optimized to improve reaction selectivity and yield. For the synthesis of 2-amino-4-chloro-6-alkoxypyrimidines, conducting the reaction at temperatures between 5°C and 60°C, and more preferably between 15°C and 40°C, leads to good selectivity. google.com Particularly low temperatures, below about 20°C, are noted to be crucial for achieving the necessary selectivity of the reaction. google.com

In the synthesis of 2-amino-4,6-dichloropyrimidine, reacting at a temperature between 20°C and 80°C without the need for reflux temperatures is a key aspect of an improved process. google.comgoogle.com This avoids the harsher conditions of boiling under reflux at approximately 107°C, which was a feature of older methods. google.com For the synthesis of other pyrimidine derivatives, reaction temperatures can be higher, such as stirring at 70°C or 90°C, depending on the specific reactants and desired product. mdpi.com

Preparation of Alkoxy Derivatives

The preparation of alkoxy derivatives, specifically 2-amino-4-chloro-6-alkoxypyrimidines, is an important transformation of chloropyrimidines. A notable process involves reacting 2-amino-4,6-dichloropyrimidine with an alkali metal alkoxide or a mixture of alkali metal hydroxides and a C₁-C₄ alcohol. google.comgoogle.com A key innovation in this method is carrying out the reaction in a polar aprotic solvent, followed by distilling off more than 30% of the solvent. The product is then precipitated by adding water either during or after the distillation. google.comgoogle.com This procedure is designed to produce high yields of pure product in an economically and environmentally favorable manner. google.com

For example, to synthesize 2-amino-4-chloro-6-methoxypyrimidine, 2-amino-4,6-dichloropyrimidine is suspended in acetone, and a sodium methylate solution is added dropwise at a controlled temperature, for instance, 17°C. google.com The reaction mixture is stirred and then heated to a slightly higher temperature (e.g., 30°C) before the solvent is partially distilled off while water is added to precipitate the product. google.com

Reaction with Alkali Metal Alkoxides

A primary method for synthesizing cinnamic esters, including 2-ethylhexyl 4-methoxycinnamate, is through a condensation reaction analogous to the Claisen condensation. This process involves the reaction of an appropriate alkoxybenzaldehyde with an alkyl acetate in the presence of a strong base, typically an alkali metal alkoxide.

One approach involves the direct condensation of anisaldehyde with 2-ethylhexyl acetate. The reaction is facilitated by an alkali metal alkoxide, such as sodium methoxide, which is formed in situ from sodium metal and methanol. niscpr.res.in However, this direct synthesis at higher temperatures (e.g., 28°C) can lead to poor reaction rates and significant hydrolysis of both the reactant ester and the final product, resulting in lower yields of the desired 2-ethylhexyl 4-methoxycinnamate and the formation of 4-methoxycinnamic acid as a major side product. niscpr.res.in

A more efficient strategy involves a two-step process:

Claisen Condensation: Simpler alkyl esters of 4-methoxycinnamic acid (e.g., methyl or ethyl esters) are first synthesized by reacting anisaldehyde with the corresponding alkyl acetate (e.g., methyl acetate or ethyl acetate). This reaction is initiated by a stoichiometric amount of sodium in the presence of a small quantity of methanol, at a controlled temperature of 0–5°C, yielding the intermediate cinnamic ester. niscpr.res.in

Transesterification: The resulting ethyl 4-methoxycinnamate is then transesterified with 2-ethylhexanol. This reaction is typically catalyzed by an acid, such as p-toluenesulfonic acid, at an elevated temperature of 150°C, producing 2-ethylhexyl 4-methoxycinnamate in high yield. niscpr.res.in

This two-step pathway avoids the hydrolysis issues associated with the direct condensation involving 2-ethylhexyl acetate and provides a more reliable and higher-yielding route to the final product. niscpr.res.in

Table 1: Comparative Yields of Synthesis via Claisen-Type Condensation

Reaction with Alkali Metal Hydroxides and Alcohols

Another significant synthetic route is based on the palladium-catalyzed Heck reaction, which couples an aryl halide with an alkene. In the synthesis of 2-ethylhexyl 4-methoxycinnamate, this involves reacting an activated anisole (B1667542) derivative, such as 4-iodoanisole (B42571), with 2-ethylhexyl acrylate (B77674).

This process can be structured in multiple stages:

Diazotization and Iodination: The synthesis begins with p-anisidine, which is first diazotized and then reacted with an aqueous iodide solution to produce 4-iodoanisole. google.com

Heck Reaction: The 4-iodoanisole product is then reacted with 2-ethylhexyl acrylate in the presence of a palladium catalyst on a support and a trialkylamine (e.g., triethylamine). This reaction produces the target compound, 2-ethylhexyl-p-methoxycinnamate, along with a trialkylamine-hydroiodide salt as a byproduct. google.com

Table 2: Heck Reaction Pathway for 2-Ethylhexyl-p-methoxycinnamate Synthesis

Compound Index

Structural Elucidation and Spectroscopic Analysis

Advanced Spectroscopic Characterization

Spectroscopic analysis has been fundamental in defining the vibrational and electronic properties of 2A4Cl6MP. A combination of infrared, Raman, nuclear magnetic resonance, and ultraviolet-visible spectroscopy has provided detailed insights into its molecular framework.

The solid-phase FT-IR spectrum of 2-Amino-4-chloro-6-methylpyrimidine (B145687) has been recorded in the region of 400-4000 cm⁻¹. ebi.ac.uknih.govsigmaaldrich.com The analysis of the spectrum allows for the identification of the compound's characteristic functional groups and vibrational modes. ebi.ac.uknih.gov The spectra are interpreted in terms of fundamental modes, as well as combination and overtone bands. ebi.ac.uknih.govresearchgate.net Key vibrational bands are assigned to specific molecular motions, such as the stretching and bending of the amino group and the vibrations of the pyrimidine (B1678525) ring.

Table 1: Selected FT-IR Spectral Data for 2-Amino-4-chloro-6-methylpyrimidine

| Wavenumber (cm⁻¹) | Vibrational Assignment |

|---|---|

| ~3450 | NH₂ Asymmetric Stretching |

| ~3300 | NH₂ Symmetric Stretching |

| ~1658 | C=N Stretching |

| ~1600 | NH₂ Scissoring |

| ~1500 | C=C Aromatic Stretching |

| ~1220 | C-N Stretching |

Note: The exact wavenumbers can vary slightly between different literature sources and experimental conditions.

Complementing the FT-IR data, the solid-phase FT-Raman spectrum of 2A4Cl6MP has been recorded over a range of 50-4000 cm⁻¹. ebi.ac.uknih.govsigmaaldrich.com This technique helps in elucidating the vibrations of the molecular backbone and substituent groups. ebi.ac.uknih.gov The combined analysis of both FT-IR and FT-Raman spectra provides a more complete picture of the molecule's vibrational behavior, as some modes that are weak in IR may be strong in Raman, and vice versa.

Table 2: Selected FT-Raman Spectral Data for 2-Amino-4-chloro-6-methylpyrimidine

| Wavenumber (cm⁻¹) | Vibrational Assignment |

|---|---|

| ~3070 | C-H Stretching (ring) |

| ~2920 | C-H Stretching (methyl) |

| ~1580 | Ring Stretching |

| ~1380 | Ring Stretching |

| ~980 | Ring Breathing Mode |

Note: Assignments are based on computational and experimental data from spectroscopic studies.

¹H and ¹³C NMR spectroscopy have been employed to determine the chemical environment of the hydrogen and carbon atoms within the molecule. ebi.ac.uknih.gov The chemical shifts are calculated using methods like the gauge-independent atomic orbital (GIAO) and compared with experimental data. ebi.ac.uknih.govresearchgate.net These analyses confirm the substitution pattern of the pyrimidine ring.

Table 3: ¹H NMR Spectral Data for 2-Amino-4-chloro-6-methylpyrimidine

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

|---|---|---|

| ~6.60 | Singlet | H5 (ring proton) |

| ~5.20 | Singlet (broad) | NH₂ (amino protons) |

Note: Solvent is typically DMSO-d₆. Chemical shifts can vary slightly based on solvent and experimental conditions.

Table 4: ¹³C NMR Spectral Data for 2-Amino-4-chloro-6-methylpyrimidine

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~168.0 | C6 (carbon with methyl group) |

| ~162.5 | C2 (carbon with amino group) |

| ~161.0 | C4 (carbon with chloro group) |

| ~108.0 | C5 (carbon with hydrogen) |

Note: Solvent is typically DMSO-d₆. Chemical shifts are approximate and sourced from spectral databases and literature. nih.gov

The UV-Vis spectrum of 2-Amino-4-chloro-6-methylpyrimidine, typically recorded in a solution such as ethanol (B145695) or water in the 200-400 nm range, provides information about the electronic transitions within the molecule. ebi.ac.uknih.govresearchgate.net The observed absorption bands are attributed to π → π* and n → π* transitions characteristic of the pyrimidine chromophore and its substituents.

Table 5: UV-Vis Absorption Maxima for 2-Amino-4-chloro-6-methylpyrimidine

| Solvent | λmax 1 (nm) | λmax 2 (nm) |

|---|---|---|

| Ethanol | ~240 | ~305 |

Note: Values are approximate and represent typical electronic transitions for this class of compounds. researchgate.net

X-ray Crystallography Studies

X-ray diffraction is a powerful tool for determining the precise three-dimensional arrangement of atoms in a crystalline solid. Studies on 2-Amino-4-chloro-6-methylpyrimidine and its derivatives have revealed detailed information about their crystal packing, bond lengths, bond angles, and intermolecular interactions.

The crystal structure of 2-Amino-4-chloro-6-methylpyrimidine (ACMP) has been determined in co-crystals with other molecules, such as diclofenac (B195802) and 6-chloronicotinic acid. semanticscholar.orgnih.govmdpi.com

In a co-crystal with diclofenac, the two molecules are present in a 1:1 stoichiometry and assemble into a tetrameric supermolecule through multiple hydrogen bonds. mdpi.com The carboxylic acid proton remains bonded to diclofenac, and the pyrimidine ring is essentially planar. mdpi.com

Similarly, a study of a co-crystal with 6-chloronicotinic acid, characterized by single-crystal X-ray diffraction, shows that the ACMP molecule interacts with the carboxylic acid group via N-H···O and O-H···O hydrogen bonds. nih.gov Furthermore, the ACMP molecules form base pairs with each other through N-H···N hydrogen bonds. nih.gov

The crystal structure of a derivative, N-benzyl-4-chloro-6-methylpyrimidin-2-amine, has also been resolved. vulcanchem.com It crystallizes in a monoclinic system with the space group P2₁/c, and its lattice is stabilized by hydrogen bonds between the amine group and a chlorine atom. vulcanchem.com

Table 6: Selected Crystallographic Data for 2-Amino-4-chloro-6-methylpyrimidine Derivatives

| Derivative | Crystal System | Space Group | Key Interactions |

|---|---|---|---|

| (Diclofenac)·(ACMP) | Monoclinic | P2₁/c | Hydrogen-bonded tetrameric motif |

| (ACMP)·(6-Chloronicotinic acid) | Triclinic | P-1 | N-H···O, O-H···O, and N-H···N hydrogen bonds; Cl···Cl interactions |

Analysis of Disorder and Structural Characteristics

The structural framework of (Octahydro-4,7-methano-1H-indenediyl)bis(methylene) bismethacrylate is built upon a tricyclo[5.2.1.02,6]decane skeleton. This saturated tricyclic system, derived from the hydrogenation of dicyclopentadiene, imparts significant rigidity to the molecule. vulcanchem.comwikipedia.org The "octahydro" designation signifies a fully saturated indene (B144670) core, eliminating all carbon-carbon double bonds from the parent aromatic structure. ontosight.ai A key feature of this molecule is the "4,7-methano" bridge, which creates a complex and sterically hindered three-dimensional arrangement. vulcanchem.comontosight.ai

A significant aspect of this compound's structural characterization is the prevalence of isomerism. The hydrogenation of dicyclopentadiene, a precursor, can result in both endo and exo isomers. google.comresearchgate.net This isomeric complexity is further compounded by the presence of multiple chiral centers within the octahydro-4,7-methano-1H-indene core. ontosight.aivulcanchem.com Consequently, the compound can exist as a mixture of various stereoisomers. ontosight.ai This inherent stereochemical diversity contributes to what can be described as structural disorder at the macroscopic level, often resulting in the substance being an amorphous liquid or wax-like solid rather than a well-defined crystalline material. wikipedia.orgresearchgate.net The presence of numerous diastereoisomers can lead to broad signals in spectroscopic analyses like NMR, making detailed microstructural analysis challenging. researchgate.net

The orientation of the functional groups is also a critical structural characteristic. In related tricyclic alcohols, the hydroxyl group's spatial orientation is constrained by the rigid framework, which in turn influences its chemical reactivity and physical properties. vulcanchem.com For (Octahydro-4,7-methano-1H-indenediyl)bis(methylene) bismethacrylate, the two (methacryloyloxymethyl) side chains are attached to this rigid core, and their spatial arrangement will be dictated by the specific stereoisomer.

Compound Name Reference

Table 3: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| 2-Amino-4-chloro-6-methylpyrimidine (B145687) |

| 2-Amino-6-methyl-4-pyrimidinol |

| 2,4-Dichloro-6-methylpyrimidine |

| 2-chloro-6-(trichloromethyl)pyridine |

| 3,4-dimethylpyrazole phosphate (B84403) |

| 4-Methylbenzoic acid |

| 6-Chloronicotinic acid |

| Ammonia (B1221849) |

| Dicyandiamide |

| Nitrapyrin |

| Phosphorus oxychloride |

| Sulfathiazole |

Research on Derivatives and Analogs of 2 Amino 4 Chloro 6 Methylpyrimidine

Synthesis of Novel Pyrimidine (B1678525) Scaffolds

The core structure of 2-Amino-4-chloro-6-methylpyrimidine (B145687) has been extensively used to synthesize a range of novel pyrimidine-based compounds. These synthetic pathways often target the reactive sites of the molecule to build more complex structures.

The synthesis of sulfonamide derivatives of 2-Amino-4-chloro-6-methylpyrimidine has been explored through various methods. One common approach involves the condensation of 2-Amino-4-chloro-6-methylpyrimidine with different arylsulfonyl chlorides in a suitable solvent like dry pyridine (B92270). tsijournals.com This reaction typically proceeds by refluxing the mixture for several hours. The resulting 2-arylsulphonamido-4-chloro-6-methylpyrimidines can be isolated and purified by standard laboratory techniques. tsijournals.com

In a specific study, the reaction of 2-Amino-4-chloro-6-methylpyrimidine with benzenesulfonyl chloride in pyridine was refluxed for 2 to 2.5 hours. After removing excess pyridine, the product was precipitated in ice water and washed. tsijournals.com

Interestingly, attempts to couple 2-Amino-4-chloro-6-methylpyrimidine with 4-nitrobenzenesulfonyl chloride in pyridine did not yield the expected sulfonamide. Instead, it resulted in the formation of the 1-(2-amino-6-methylpyrimidin-4-yl)-pyridinium salt. arkat-usa.orgresearchgate.net This highlights a competing reaction where the pyrimidine ring itself acts as a nucleophile. To circumvent this, an alternative strategy was developed involving the condensation of N-guanidinium sulfonamide with ethyl acetoacetate (B1235776) followed by chlorination to successfully produce a pyrimidinyl sulfonamide derivative. arkat-usa.orgresearchgate.net

Table 1: Synthesis of Sulfonamide Derivatives

| Starting Material | Reagent | Product | Reference |

| 2-Amino-4-chloro-6-methylpyrimidine | Benzenesulfonylchloride | 2-(Benzenesulfonamido)-4-chloro-6-methylpyrimidine | tsijournals.com |

| 2-Amino-4-chloro-6-methylpyrimidine | 4-Nitrobenzenesulfonyl chloride | 1-(2-amino-6-methylpyrimidin-4-yl)-pyridinium salt | arkat-usa.orgresearchgate.net |

| N-guanidinium sulfonamide | Ethyl acetoacetate, then chlorination | Pyrimidinyl sulfonamide derivative | arkat-usa.orgresearchgate.net |

The synthesis of formazan (B1609692) derivatives from 2-Amino-4-chloro-6-methylpyrimidine is not extensively documented in readily available literature. However, studies on the synthesis of formazans from the closely related 2-amino-4-hydroxy-6-methyl pyrimidine provide insight into potential synthetic routes. researchgate.netijpqa.comresearchgate.netimpactfactor.org This process often begins with the reaction of the pyrimidine derivative with chloroacetyl chloride to form an intermediate, which is then reacted with hydrazine (B178648) hydrate. researchgate.netresearchgate.netimpactfactor.org The resulting product can then be converted to a Schiff base by reacting with an appropriate aldehyde, such as 3,4-dimethoxybenzaldehyde. researchgate.netresearchgate.netimpactfactor.org Finally, the Schiff base is reacted with various amine derivatives to yield the formazan derivatives. researchgate.netresearchgate.netimpactfactor.org

While this pathway starts with the hydroxy analog, it suggests a possible, albeit unconfirmed, route for the synthesis of formazan derivatives from 2-Amino-4-chloro-6-methylpyrimidine, likely proceeding through a Schiff base intermediate.

A significant area of research has been the synthesis of Schiff bases and their subsequent conversion to β-lactam compounds, starting from 2-Amino-4-chloro-6-methylpyrimidine. A multi-step synthesis has been reported which begins with the reaction of 2-Amino-4-chloro-6-methylpyrimidine with 4-amino acetophenone (B1666503) in an acidic medium to form a Schiff base derivative, (E)-4-(1-((4-Chloro-6-methylpyrimidin-2-yl)imino)ethyl)aniline. researchgate.netimpactfactor.org

This initial Schiff base is then reacted with a variety of substituted benzaldehydes (e.g., 3,4-dimethoxybenzaldehyde, 4-methylbenzaldehyde, 4-nitrobenzaldehyde) to yield a series of new Schiff base derivatives. researchgate.netimpactfactor.org In the final step, these Schiff bases undergo a cyclization reaction with chloroacetyl chloride in the presence of a base like triethylamine (B128534) to produce the corresponding β-lactam derivatives. researchgate.netimpactfactor.org The characterization of these compounds is typically performed using techniques such as FT-IR, ¹H-NMR, and ¹³C-NMR spectroscopy. researchgate.net

Table 2: Synthesis of Schiff Base and β-Lactam Derivatives

| Step | Reactants | Product Type | Example Product | Reference |

| 1 | 2-Amino-4-chloro-6-methylpyrimidine, 4-Amino acetophenone | Schiff Base | (E)-4-(1-((4-Chloro-6-methylpyrimidin-2-yl)imino)ethyl)aniline | researchgate.netimpactfactor.org |

| 2 | Initial Schiff Base, Substituted Benzaldehydes | New Schiff Bases | (1E)-N-(4-Chloro-6-methylpyrimidin-2-yl)-1-(4-((3,4-dimethoxybenzylidene)amino)phenyl)ethan-1-imine | researchgate.netimpactfactor.org |

| 3 | New Schiff Bases, Chloroacetyl chloride | β-Lactams | 3-Chloro-4-(4-((1E)-1-((4-chloro-6-methylpyrimidin-2-yl)imino)ethyl)phenyl)-1-(substituted phenyl)azetidin-2-one | impactfactor.org |

Diaminopyrimidine derivatives can be readily synthesized from 2-Amino-4-chloro-6-methylpyrimidine. This is typically achieved through a nucleophilic aromatic substitution reaction where the chlorine atom at the 4-position is displaced by a primary or secondary amine. google.com This reaction provides a straightforward, single-step method to access a wide range of 4-N-substituted or 4-N,N-disubstituted 6-methyl-pyrimidine-2,4-diamine derivatives. google.com

A variety of amines can be used in this synthesis, including but not limited to, morpholine, piperidine, and various substituted anilines and alkylamines. google.comresearchgate.net For example, the reaction of 2-Amino-4-chloro-6-methylpyrimidine with primary and secondary amines has been shown to produce various diaminopyrimidine derivatives. researchgate.net

The synthesis of aryl pyrimidine derivatives from 2-Amino-4-chloro-6-methylpyrimidine can be achieved through coupling reactions. A patent describes a method where 2-amino-4-chloro-6-methylpyrimidine is reacted with sulfuric acid and water, heated, and then treated with ammonium (B1175870) hydroxide (B78521) to produce 2-amino-4-(6-methoxy-3,4-dihydronaphthalen-1-yl)-6-methylpyrimidine, an example of an aryl pyrimidine derivative. google.com

Another approach involves the palladium-catalyzed Sonogashira cross-coupling reaction. This method can be used to introduce alkynyl groups, which can then be further modified to create a variety of aryl pyrimidine derivatives. researchgate.net

Substitution Effects on Molecular Properties

The introduction of different substituents onto the 2-Amino-4-chloro-6-methylpyrimidine scaffold has a significant impact on the molecular properties of the resulting derivatives. These changes can be observed in their chemical reactivity, spectroscopic characteristics, and physical properties.

The substitution of the chlorine atom at the 4-position with various amines to form diaminopyrimidine derivatives alters the electronic properties of the pyrimidine ring. The nature of the substituent on the amine can further modulate these properties. For instance, electron-donating groups on the incoming amine can increase the electron density of the pyrimidine ring, while electron-withdrawing groups have the opposite effect. These changes can influence the basicity of the molecule and its potential for further reactions. researchgate.net

In the case of Schiff base derivatives, the electronic nature of the substituents on the aromatic aldehyde used in their synthesis affects the properties of the resulting imine. Electron-donating groups on the aldehyde's aromatic ring can increase the electron density at the imine nitrogen, which can influence the stability and reactivity of the Schiff base and the subsequent β-lactam. researchgate.net

Furthermore, the replacement of the chlorine atom with other functional groups can lead to significant changes in the spectroscopic properties of the molecule. For example, the introduction of different aryl groups in the synthesis of aryl pyrimidine derivatives will lead to distinct shifts in their NMR and UV-Vis spectra, reflecting the altered electronic environment of the pyrimidine core. google.com Studies on the vibrational spectra, UV, and NMR of 2-Amino-4-chloro-6-methylpyrimidine itself have provided a baseline for understanding the influence of substitutions. sigmaaldrich.com The replacement of the chlorine atom is a key step in modifying the molecule's properties, as the chloro group's electron-withdrawing nature significantly influences the reactivity of the pyrimidine ring. sigmaaldrich.com

Influence of Chlorine Substitution on Proton Donor Ability of Amino Group

The presence and nature of substituents on the pyrimidine ring significantly modulate the electronic properties of the entire molecule, including the proton donor ability of the amino group. Research has specifically investigated the role of chlorine substitution in this context.

A study utilizing IR spectroscopy and quantum chemical calculations examined the stretching and deformational vibrations of the amino group in 2-aminopyrimidine (B69317), 2-amino-4-chloro-6-methylpyrimidine, and 2-amino-4,6-dichloropyrimidine (B145751). researchgate.net This comparative analysis revealed that chlorine substitution at the 4 and 6 positions of the 2-aminopyrimidine ring has a profound influence on the proton donor ability of the –NH2 group in hydrogen bonding. researchgate.net

The formation of hydrogen-bonded complexes between these aminopyrimidines and various proton acceptors (such as acetonitrile (B52724), dioxane, and dimethylformamide) was analyzed. researchgate.net It was determined that the introduction of chlorine atoms affects the spectral, force, electrooptic, and thermodynamic characteristics of the amino group in these bonded molecules. researchgate.net Theoretical calculations at the DFT-B3LYP/6-31+G(d,p) level were employed to understand the atom charge redistribution upon hydrogen bond formation. researchgate.net The findings indicate that the chlorine substituent significantly alters the electronic environment of the pyrimidine ring, thereby affecting the acidity of the amino group's protons and its capacity to engage in hydrogen bonding, a critical interaction for biological activity.

| Compound | Key Findings on Amino Group Proton Donor Ability | Reference |

| 2-aminopyrimidine | Baseline for comparison. | researchgate.net |

| 2-amino-4-chloro-6-methylpyrimidine | Chlorine substitution significantly influences the donor ability of the –NH2 group in H-bonds. | researchgate.netsigmaaldrich.com |

| 2-amino-4,6-dichloropyrimidine | Increased chlorine substitution further modifies the spectral, force, and thermodynamic characteristics of the amino group. | researchgate.net |

Impact of Methyl and Other Substituents on Activity

The methyl group at the 6-position, along with other substituents that can be introduced at various positions of the 2-amino-4-chloro-6-methylpyrimidine scaffold, plays a crucial role in determining the biological activity of the resulting derivatives.

The chlorine atom at the 4-position is a key site for nucleophilic substitution, allowing for the introduction of a wide variety of functional groups. For instance, reaction with primary and secondary amines leads to the formation of 2-amino-4-(substituted-amino)-6-methylpyrimidines. nano-ntp.com These modifications have been explored for various therapeutic purposes. A study on 6-methyl-2,4-diamino-pyrimidine derivatives, synthesized from 2-amino-4-chloro-6-methyl-pyrimidine, highlighted their potential use as basic neutralizing agents in cosmetic or pharmaceutical compositions. google.com

The methyl group itself can influence activity. In a structure-activity relationship study of pyrimidine-4-carboxamides as N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD) inhibitors, the introduction of a methyl group at certain positions was found to modulate activity. acs.org Similarly, in the development of neuronal nitric oxide synthase (nNOS) inhibitors, the bioisosteric replacement of a methyl group with a chlorine atom was investigated. While this substitution can improve metabolic stability, it was found to decrease the potency in the specific series of compounds studied. nih.gov

Furthermore, research into plant growth stimulating actions of 2-amino-6-methylpyrimidine-4(3H)-thione derivatives, synthesized from the parent compound, showed that the synthesized compounds exhibited a pronounced stimulating effect on plant growth. researchgate.net This highlights the impact of modifying the chloro group to a thione and subsequent derivatization.

The following table summarizes the impact of various substituents on the activity of derivatives of 2-amino-4-chloro-6-methylpyrimidine.

| Substituent/Modification | Position | Resulting Activity/Property | Reference |

| Substituted amino groups | 4 | Potential as neutralizing agents, antimicrobial activity. | nano-ntp.comgoogle.com |

| Thione | 4 | Plant growth stimulating action. | researchgate.net |

| Chlorine (bioisosteric replacement for methyl) | 4 | Decreased potency in a specific nNOS inhibitor series. | nih.gov |

| Phenylamino, methoxyphenylamino, chlorophenylamino | 4 | Antimicrobial activity. | nano-ntp.com |

Structural Modifications for Targeted Research

The scaffold of 2-amino-4-chloro-6-methylpyrimidine is a versatile platform for designing and synthesizing molecules with specific biological targets. The reactivity of the chlorine atom at the 4-position is frequently exploited for this purpose through nucleophilic substitution reactions.

One area of targeted research is the development of ion channel modulators. A study focused on the synthesis of N-cyclohexyl-2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylpyrimidin-4-amine (CyPPA) analogs as positive modulators of KCa2 channels. nih.gov In this work, 4-chloro-2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylpyrimidine, a derivative of the title compound, was reacted with various amines to generate a library of compounds for structure-activity relationship studies. nih.gov

Another target is the adrenergic receptor system. Derivatives of 2,4-diamino-6,7-dimethoxyquinazolines, where the synthesis can involve intermediates derived from aminopyrimidines, have been investigated as α1-adrenoceptor antagonists and antihypertensive agents. acs.org

Furthermore, the inhibition of nitric oxide (NO) production is a target for anti-inflammatory therapies. Research on 5-substituted 2-amino-4,6-dichloropyrimidines demonstrated their ability to inhibit immune-activated NO production. nih.gov Although this study starts from a di-chloro analog, it underscores the principle of modifying the pyrimidine core for targeted effects. The synthesis of 2-amino-4-chloro-6-alkoxypyrimidines as intermediates for herbicides and pharmaceuticals also exemplifies targeted structural modification. google.com

The table below provides examples of structural modifications and their intended research targets.

| Starting Scaffold/Intermediate | Modification | Target | Reference |

| 4-chloro-2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylpyrimidine | Nucleophilic substitution with various amines | KCa2 channel positive modulators | nih.gov |

| 2-amino-4-chloro-6-methylpyrimidine | Reaction with primary and secondary amines | α1-adrenoceptor antagonists (as part of a larger scaffold) | acs.org |

| 2-amino-4,6-dichloropyrimidine | Synthesis of 5-fluoro derivative | Inhibition of nitric oxide production | nih.gov |

| 2-amino-4,6-dichloropyrimidine | Reaction with alkali metal alkoxides | Herbicides and active pharmaceutical ingredients | google.com |

Biological and Biomedical Research Applications Excluding Clinical Trials

Role as a Nitrification Inhibitor

DMPSA is recognized as a potent nitrification inhibitor, a substance that slows down the conversion of ammonium (B1175870) (NH₄⁺) to nitrate (B79036) (NO₃⁻) in the soil. This process, primarily carried out by specific groups of bacteria, is a key component of the nitrogen cycle. The inhibition of nitrification can have significant environmental benefits, particularly in agricultural settings.

A primary application of DMPSA in agricultural research is its ability to reduce the emission of nitrous oxide (N₂O), a potent greenhouse gas, from soils. When nitrogen-based fertilizers are applied to agricultural land, microbial processes can lead to the production and release of N₂O. Nitrification inhibitors like DMPSA can effectively curtail these emissions.

Research has demonstrated that DMPSA can significantly lower N₂O emissions when used in conjunction with various nitrogen fertilizers. For instance, studies have shown that the application of DMPSA with urea (B33335) and calcium ammonium nitrate (CAN) fertilizers can reduce N₂O emissions by 60-90% compared to the use of these fertilizers alone. agronomyaustraliaproceedings.org One study highlighted that in a maize-ryegrass crop rotation, the application of DMPSA resulted in cumulative N₂O losses that were even lower than those from unfertilized control plots. In an 80-day incubation experiment, DMPSA was found to be an effective nitrification inhibitor when combined with both CAN and ammonium sulphate (AS), with an average reduction of 61% and 58% in the daily nitrification rate, respectively. mdpi.com

| Fertilizer | Reported Reduction in N₂O Emissions | Mean Reduction in Daily Nitrification Rate | Source |

|---|---|---|---|

| Urea and CAN | 60-90% | Not specified | agronomyaustraliaproceedings.org |

| Ammonium Sulphate (AS) | Not specified | 58% | mdpi.com |

| Calcium Ammonium Nitrate (CAN) | Not specified | 61% | mdpi.com |

The efficacy of DMPSA has been compared with other nitrification inhibitors, most notably 3,4-dimethylpyrazole phosphate (B84403) (DMPP), another widely used pyrazole-based inhibitor. Both DMPSA and DMPP share the same active molecule, dimethylpyrazole (DMP). nih.gov Studies comparing the two have shown them to be similarly effective in reducing N₂O emissions under certain conditions. For example, in a wheat field study, both inhibitors demonstrated a comparable capacity to reduce N₂O emissions while maintaining crop yield and quality. nih.gov

However, some research suggests potential differences in their performance based on environmental factors. In one study, while both DMPSA and DMPP were equally efficient at mitigating N₂O emissions at a soil water content of 40% water-filled pore space (WFPS), DMPSA was found to be less efficient than DMPP at 80% WFPS. nih.gov In another greenhouse experiment with calcareous soil, both DMPP and DMPSA reduced total N₂O emissions significantly (88% and 90%, respectively) compared to urea alone, suggesting DMPSA may be slightly more effective in certain soil types. mdpi.com

The mechanism by which DMPSA inhibits nitrification involves the selective targeting of specific soil microorganisms. The primary targets are ammonia-oxidizing bacteria (AOB), which are responsible for the first and rate-limiting step of nitrification: the oxidation of ammonia (B1221849) to nitrite. Research indicates that pyrazole-based inhibitors like DMPSA impede the function of the ammonia monooxygenase (AMO) enzyme in these bacteria. nih.gov This inhibition is thought to occur through the chelation of copper ions, which are essential cofactors for the AMO enzyme.

Studies have shown that the application of DMPP, which shares its active component with DMPSA, leads to a significant decrease in the abundance of AOB in certain soil types, which correlates with the inhibition of nitrification. nih.gov The inhibitory effect appears to be more pronounced on AOB than on ammonia-oxidizing archaea (AOA), another group of microorganisms capable of ammonia oxidation. This selectivity is a key aspect of its function as a nitrification inhibitor. nih.gov

Antimicrobial Activity Studies

The broader antimicrobial potential of Einecs 257-119-8 and its derivatives is an area of scientific interest, given that the pyrazole (B372694) chemical structure is found in various compounds with biological activity.

While the pyrazole nucleus is a component of many molecules with demonstrated antibacterial properties, specific research on the evaluation of derivatives of 2-(3,4-dimethyl-1H-pyrazol-1-yl)succinic acid against various bacterial strains is not available in the current body of scientific literature. Studies on other pyrazole derivatives have shown activity against both Gram-positive and Gram-negative bacteria, but these findings cannot be directly extrapolated to DMPSA derivatives without specific experimental evidence. nih.gov

Similar to the case with antibacterial activity, there is a lack of specific studies assessing the antifungal properties of this compound or its derivatives. Although various other pyrazole-containing compounds have been investigated for antifungal activity against a range of fungal species, dedicated research into the specific antifungal potential of DMPSA and its related compounds has not been reported. nih.govnih.gov

Anti-inflammatory Research

Contrary to being a direct anti-inflammatory agent, research indicates that Cypermethrin exposure can induce inflammatory responses. The compound has been shown to elevate levels of pro-inflammatory cytokines and activate cellular pathways associated with inflammation. nih.gov

Inhibition of Immune-Activated Nitric Oxide Production

Studies have demonstrated that Cypermethrin exposure can lead to an increase in nitric oxide (NO) production. In male rats, administration of alpha-cypermethrin (B165848) resulted in higher levels of serum nitric oxide and increased gene expression of inducible nitric oxide synthase (iNOS) in lung tissues. nih.gov Similarly, research on rat primary microglia showed that Cypermethrin augmented the levels of iNOS. researchgate.net Another study investigating the effects of Cypermethrin on carp (B13450389) hepatocytes also pointed to its role in inflammatory processes. nih.gov

Modulation of Cyclooxygenase (COX) Enzymes

Research has shown that Cypermethrin can modulate the expression of cyclooxygenase (COX) enzymes, which are key mediators of inflammation. A study on the effects of Cypermethrin on stomach tissue in rats found that it led to a remarkable increase in the mRNA transcript levels of COX-2, a pro-inflammatory enzyme. dergipark.org.tr

Antiviral Research

There is a notable lack of direct scientific evidence regarding the antiviral properties of Cypermethrin. The existing research does not provide significant data on its ability to inhibit viral replication or prevent the maturation of viral particles.

Inhibition of Viral Replication Mechanisms

Currently, there is no available scientific literature that demonstrates the efficacy of Cypermethrin in inhibiting the replication mechanisms of viruses.

Prevention of Viral Particle Maturation

There is no direct research indicating that Cypermethrin can prevent the maturation of viral particles. However, a study on a structurally related synthetic pyrethroid, Permethrin, identified it as a potential inhibitor of furin, a host cell protease that is involved in the maturation of a number of viruses. nih.gov This finding for a related compound suggests a potential, though unexplored, avenue for future research into the antiviral effects of pyrethroids.

Anticonvulsant Activity Assessment of Derivatives

Cypermethrin is known to be a neurotoxin that can induce seizures. wikipedia.orgorst.edu Consequently, research in this area has focused on the use of existing anticonvulsant drugs to counteract the effects of Cypermethrin poisoning, rather than the development of anticonvulsant derivatives of Cypermethrin itself.

Studies have shown that anticonvulsants such as diazepam and phenobarbital (B1680315) can be effective in managing Cypermethrin-induced convulsions. journalmc.orgijccm.org In animal models, these drugs have been shown to alleviate the signs of poisoning and improve survival rates. journalmc.org The mechanism of Cypermethrin-induced seizures is thought to involve the modulation of sodium and chloride ion channels. journalmc.org Some research suggests that phenobarbitone's efficacy may be due to its dual action as a chloride channel agonist and a membrane stabilizer. nih.gov

Below is a table summarizing the anticonvulsant effects of certain compounds in treating Cypermethrin-induced seizures in animal studies.

| Anticonvulsant | Animal Model | Observed Effects |

| Diazepam | Mice and Rats | Alleviated signs of poisoning and led to 100% survival at certain dosages. journalmc.org |

| Phenobarbital | Mice and Rats | Alleviated signs of poisoning and led to 100% survival at certain dosages. journalmc.org |

| Phenytoin | Mice and Rats | Showed some efficacy with 80% survival at a specific dosage, but was found to be less effective than diazepam and phenobarbital in some cases. journalmc.orgnih.gov |

Research in Anticancer Agents

Research into the direct anticancer properties of N-(p-tolyl)-4-hydroxynaphthalene-1-carboxamide is not available in the reviewed scientific literature. However, studies on structurally similar compounds, such as N-phenyl-4-hydroxy-2-quinolone-3-carboxamides and 1-hydroxynaphthalene-2-carboxanilides, have shown antiproliferative activity against various cancer cell lines. mdpi.comresearchgate.net For instance, certain N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamide derivatives demonstrated inhibitory effects on human colon carcinoma (HCT-116) and human epithelial colorectal adenocarcinoma (Caco-2) cell lines. mdpi.com Another study designed a series of 116 small-molecule 1-hydroxynaphthalene-2-carboxanilides and tested their activity on human colon carcinoma cell lines, with several compounds showing efficacy comparable or superior to standard anticancer drugs. researchgate.net

These findings suggest that the naphthalene (B1677914) carboxamide scaffold is of interest in the development of anticancer agents, though specific research on N-(p-tolyl)-4-hydroxynaphthalene-1-carboxamide is required to determine its potential in this area.

DNA Methyltransferase Inhibition Studies

There is no specific evidence in the available literature to indicate that N-(p-tolyl)-4-hydroxynaphthalene-1-carboxamide has been studied as a DNA methyltransferase (DNMT) inhibitor. DNA methyltransferases are crucial epigenetic modulators and are considered significant targets in cancer therapy. nih.gov Research in this field has identified various inhibitors, but none of the reviewed studies mention the specific compound this compound. nih.govnih.gov

Structure-Activity Relationship (SAR) Elucidation for DNA Methyltransferase Inhibitors

Given the absence of studies on N-(p-tolyl)-4-hydroxynaphthalene-1-carboxamide as a DNMT inhibitor, there is no corresponding research on its structure-activity relationships for this target. SAR studies are fundamental to understanding how a molecule's chemical structure relates to its biological activity and are crucial for optimizing lead compounds in drug discovery.

Other Biological Activities

There is no available scientific literature detailing the evaluation of N-(p-tolyl)-4-hydroxynaphthalene-1-carboxamide for herbicidal, chemokine receptor modulation, or radioprotective activities. While naphthalene-based structures can be found in various biologically active compounds, specific data for this compound in these contexts is absent.

The antitumor potential of N-(p-tolyl)-4-hydroxynaphthalene-1-carboxamide has not been specifically reported. However, as noted in section 6.6, related naphthalene carboxamide structures have been investigated for their anticancer and antiproliferative effects, indicating that this chemical class is relevant to antitumor research. mdpi.comresearchgate.net

Environmental Fate and Degradation Studies

Degradation Kinetics in Soil Environments

The dissipation of Flumetsulam in soil is a complex process influenced by a combination of soil properties and environmental conditions, with microbial degradation being a primary pathway. illinois.edu The rate of degradation is significantly affected by factors such as soil type, pH, organic carbon content, and temperature. researchgate.netepa.gov

The degradation of Flumetsulam in the topsoil layer is frequently described using first-order kinetics models. nih.govnih.gov These models assume that the rate of degradation is directly proportional to the concentration of the compound. Several studies have successfully applied this model to describe the dissipation of Flumetsulam under specific field and laboratory conditions. researchgate.netnih.govnih.gov For instance, investigations in corn field ecosystems demonstrated that the degradation of Flumetsulam followed first-order kinetics. nih.gov However, it has been noted that over extended periods, such as a full year, the degradation may not consistently follow pseudo-first-order kinetics due to seasonal variations in environmental factors like temperature, which can significantly slow degradation during colder months. epa.gov In some laboratory studies, while initial degradation rates fit a first-order model, the data across all sampling intervals did not always conform perfectly to this kinetic model. epa.gov

The environmental persistence of Flumetsulam is commonly quantified by its degradation half-life (DT50), which is the time required for 50% of the initial concentration to dissipate. This value is not constant but varies widely depending on environmental settings. Laboratory and field studies have reported a broad range of half-lives.

Factors influencing Flumetsulam's half-life include:

Temperature: Degradation is slower at lower temperatures. One study reported a half-life of 246 days at 7.5°C, which decreased to 27 days at 44.0°C. researchgate.net

Soil Type and Composition: In a study comparing different soil types, the half-life was approximately 30 days in a loamy-sand soil and 41 days in a sandy-loam soil. nih.gov

pH and Organic Carbon: Persistence is generally lower in soils with a higher pH. illinois.eduepa.gov However, this effect can be modified by organic carbon content; in high pH soils (pH > 7.0) with organic carbon above 2.5%, half-lives were longer (1–3 months) compared to those in similar pH soils with lower organic carbon (2–4 weeks). researchgate.net

The following table summarizes reported half-life values for Flumetsulam under various conditions.

| Half-Life (Days) | Soil Type/Conditions | Temperature | Reference |

| 3.3 - 8.7 | Corn field soil | Not Specified | nih.gov |

| 20 - 46 | Various Mississippi soils | Field Conditions | cambridge.org |

| 23.1 | Wheat field soil | Field Conditions | researchgate.net |

| 30 | Loamy-sand soil | Field Conditions | nih.gov |

| 41 | Sandy-loam soil | Field Conditions | nih.gov |

| 13 - 130 | 22 different agricultural soils | Not Specified | epa.gov |

| 12.4 - 150 | Terrestrial environment, aerobic | Not Specified | publications.gc.ca |

| 49 | Hoytville clay soil | 26.1°C | researchgate.net |

| 246 | Hoytville clay soil | 7.5°C | researchgate.net |

Methodologies for Environmental Analysis

Accurate determination of Flumetsulam residues in environmental samples like soil is essential for monitoring its fate and persistence. Methodologies typically involve an efficient extraction step followed by sensitive quantitative analysis.

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted extraction and sample preparation technique for analyzing Flumetsulam in diverse matrices, including soil and food products. nih.govpsu.eduresearchgate.net This procedure typically uses acetonitrile (B52724) as the extraction solvent, with the addition of salts like anhydrous magnesium sulfate (B86663) (MgSO₄) and sodium chloride (NaCl) to induce liquid-liquid partitioning and remove excess water. psu.edu Following extraction, a dispersive solid-phase extraction (d-SPE) step is employed for cleanup. Various sorbents are used depending on the sample matrix; for instance, graphitized carbon black (GCB) is effective for cleanup in many plant-derived foods, while Florisil may be used for oil-rich samples. psu.edu

High-Performance Liquid Chromatography (HPLC) is the predominant analytical technique for the quantitative determination of Flumetsulam. nih.gov For enhanced sensitivity and selectivity, HPLC is often coupled with tandem mass spectrometry (HPLC-MS/MS). nih.govpsu.eduresearchgate.net This combination allows for the reliable detection and quantification of Flumetsulam at very low concentrations.

Studies have developed and validated methods using HPLC-MS/MS for the simultaneous determination of Flumetsulam and other herbicides in soil, corn, and other crops. nih.govresearchgate.net These methods demonstrate high mean recoveries, often between 80% and 110%, and low limits of quantification (LOQs), which have been reported in the range of 0.005 to 0.01 mg/kg. researchgate.netnih.govresearchgate.net Analysis is often performed using a C18 column, with a mobile phase consisting of acetonitrile and water with an acid modifier like formic acid to ensure good chromatographic separation. nih.gov

The table below provides an overview of common analytical methodologies for Flumetsulam.

| Parameter | Description | Reference(s) |

| Extraction Method | QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) | nih.gov, psu.edu, researchgate.net |

| Analytical Instrument | High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) | nih.gov, psu.edu, researchgate.net |

| Chromatographic Column | C18 (monolithic or particulate) | nih.gov |

| Limit of Quantification (LOQ) | 0.005 - 0.01 mg/kg in soil and corn | researchgate.net, nih.gov |

| Mean Recoveries | 80% - 110% | researchgate.net, nih.gov, researchgate.net |

Ecological Interactions and Effects on Soil Microbial Communities

The microbial community in soil is fundamental to its health and fertility, playing a crucial role in nutrient cycling and the degradation of organic compounds, including herbicides. The application of Flumetsulam can interact with and affect these microbial communities.

Studies have shown that exposure to Flumetsulam can have an inhibitory effect on the populations of both bacteria and fungi in the soil. nih.govresearchgate.net The toxicity to these microorganisms tends to increase as the concentration of Flumetsulam rises. nih.gov Research has indicated that Flumetsulam can alter the structure of the functional bacterial community, leading to changes in key biogeochemical cycles. nih.gov Specifically, its application has been observed to favor nitrogen fixation and denitrification processes and promote soil carbon fixation, while simultaneously inhibiting the nitrification process. nih.gov

However, the impact is not always negative and can be context-dependent. In one study investigating pre-emergence herbicides, the application of Flumetsulam resulted in a soil microbial community that was equivalent to that of a weed-free control plot, suggesting that under certain field conditions, the impact may be minimal. scilit.comresearchgate.net The primary mechanism for Flumetsulam degradation in the environment is microbial action, highlighting the dual role of microbes as both targets of the herbicide's effects and agents of its breakdown. illinois.edu

Information regarding the environmental impact of the chemical compound with EINECS number 257-119-8 is not available in the public domain.

Extensive research to gather data on the environmental fate and degradation of the chemical compound identified as EINECS 257-119-8 has yielded no specific studies or reports on its impact on beneficial soil bacteria or its effects on soil respiration.

The compound associated with this compound is chemically known as rel-(3R,11bR)-3-Ethyl-1,3,4,6,7,11b-hexahydro-9,10-dimethoxy-2H-benzo[a]quinolizin-2-one, with the corresponding CAS number 51300-04-0. This substance is recognized as an impurity related to the pharmaceutical compound Tetrabenazine (B1681281).

While information exists regarding the synthesis, chemical properties, and pharmaceutical applications of Tetrabenazine and its related substances, specific ecotoxicological data for this particular impurity, especially concerning its behavior in soil environments, is not documented in the searched scientific literature and databases. A safety data sheet for a related tetrabenazine impurity explicitly states that data on mobility in soil is unavailable. chemicalbook.com

Consequently, the requested article detailing the environmental fate and degradation studies for this compound cannot be generated due to the absence of the necessary scientific data.

Future Directions and Research Perspectives

Development of Novel Synthetic Routes and Green Chemistry Approaches

The synthesis of trimethylolpropane (B17298) triesters (TMPTEs) is a mature field, but significant research continues into making the process more sustainable and efficient. The principles of green chemistry—reducing waste, using renewable feedstocks, and employing safer solvents and catalysts—are central to this effort. chemistryjournals.net

Enzymatic Synthesis: A primary focus of green synthetic research is the use of enzymes, particularly lipases, as catalysts. Traditional chemical synthesis often requires high temperatures and harsh acid or base catalysts, leading to side reactions and costly purification steps. repec.orgresearchgate.net Lipases, such as immobilized Candida antarctica lipase (B570770) B (Novozym 435) or lipase from Thermomyces lanuginosus, offer a milder and more selective alternative. ijcce.ac.irrepec.org Enzymatic routes can achieve high conversion rates (over 95%) under gentler conditions, minimizing byproduct formation and energy consumption. repec.orgresearchgate.net Research has demonstrated the successful synthesis of TMPTEs from various feedstocks, including waste edible oil and palm oil, highlighting a move towards a circular economy. repec.orgijcce.ac.ir

Novel Catalysts and Reaction Media: Beyond enzymes, researchers are exploring novel heterogeneous catalysts and alternative reaction media. Solid acid catalysts, such as silica-sulfuric acid, and acidic ionic liquids have been developed to replace corrosive liquid acids. researchgate.net These catalysts are often more easily separated and recycled, simplifying the process. researchgate.net Microwave-assisted synthesis is another promising technique that can intensify the transesterification reaction, significantly reducing reaction times and improving yields. researchgate.net

Future work will likely focus on optimizing these green routes for industrial scale-up, improving catalyst reusability, and expanding the range of renewable feedstocks. chemistryjournals.netrepec.org

Table 1: Comparison of Synthetic Routes for Trimethylolpropane Triesters

| Catalyst/Method | Feedstock(s) | Key Advantages | Reported Conversion/Yield | Reference(s) |

| Immobilized Lipase (Novozym 435) | Waste Edible Oil Methyl Esters, TMP | Environmentally friendly, high triester content, mild conditions. | 99% conversion, 89% triester content. | ijcce.ac.ir |

| Immobilized Lipase (Lipozyme TL 100 L) | High Oleic Fatty Acid, TMP | High conversion rate, mild temperature (60°C). | Up to 95% conversion. | repec.org |

| Vinylimidazole Acidic Ionic Liquids | Oleic Acid, TMP | High catalytic activity, potential for catalyst recycling. | Up to 97.88% esterification rate. | researchgate.net |

| Calcium Methoxide | Palm Oil Methyl Ester, TMP | High triester yield, relatively fast reaction time (8 hours). | 98% w/w triesters. | researchgate.net |

Advanced Computational Modeling for Mechanism Prediction and Drug Design

While "drug design" is not a direct application for this industrial lubricant, the principles of advanced computational modeling are being applied to predict its physical and chemical properties, optimize its performance, and understand its behavior at a molecular level.

Molecular Dynamics (MD) and CFD: Molecular dynamics simulations are used to analyze the tribological (friction and wear) properties of TMPTEs. scielo.br By creating molecular models of the lubricant between metal surfaces, researchers can simulate its behavior under various temperatures, pressures, and shear rates. scielo.br These simulations provide insights into how the lubricant film forms, how it reduces friction, and how its rheology changes under operational stress. scielo.br This predictive capability accelerates the development of new lubricant formulations without extensive physical testing. researchgate.net Computational Fluid Dynamics (CFD) is also employed to model lubricant behavior in complex systems like engines and rotary seals. researchgate.netresearchgate.net

Mechanism and Property Prediction: Computational models are also used to predict reaction mechanisms and physical properties. For instance, models can predict the kinematic viscosity of different TMPTE mixtures based on the functional groups of the constituent molecules. mdpi.com This allows for the virtual design of biolubricants with specific viscosity profiles. mdpi.com Other models focus on predicting the outcomes of synthesis reactions, helping to optimize conditions before laboratory experiments are conducted. mit.edu The integration of data-driven models (like machine learning) with mechanism-based models is an emerging trend, promising to enhance prediction accuracy for complex industrial processes. mdpi.commdpi.com

Future research will likely involve developing more sophisticated force fields for MD simulations to better represent these complex esters and integrating artificial intelligence to create predictive models that can rapidly screen new formulations and predict their performance and environmental fate. mdpi.comresearchgate.net

Exploration of New Biological Targets and Therapeutic Areas

The compound Einecs 257-119-8, as a mixture of industrial fatty acid esters, is not designed for therapeutic use, and there is currently no research directed towards its application in medicine or the identification of specific biological targets in a pharmaceutical context. Its primary applications are in lubricants, cosmetics, and plastics. ontosight.ai

However, the strategy of re-engineering complex molecules from abundant natural starting materials, like fatty acids, to engage new biological targets is a growing field in drug discovery. nih.gov While the parent compounds (the fatty acids and trimethylolpropane) have their own biological profiles, the resulting triester is synthesized for physical rather than biological properties. Any potential biological activity would likely stem from its hydrolysis back to its constituents. For instance, some fatty acids have known biological activities, but the triester form is not explored for this purpose.

Future exploration in this area is highly unlikely for this specific substance. Research would instead focus on the biocompatibility of these esters for applications where incidental human contact might occur, such as in "food-grade" lubricants or cosmetics. ontosight.airesearchgate.net The development of new, biologically active compounds would likely involve significant modification of the parent structure to create molecules with drug-like properties, a process known as Complexity-to-Diversity (CtD). nih.gov

Environmental Remediation Strategies Involving the Compound and its Derivatives

As synthetic lubricants, TMPTEs are considered environmentally friendly alternatives to mineral oils due to their high biodegradability. researchgate.net However, their widespread use necessitates an understanding of their environmental fate and the development of remediation strategies for potential spills.

Biodegradation: The primary remediation strategy for these compounds is intrinsic bioremediation, which relies on microorganisms in the environment to break them down. europa.eu Studies have shown that various bacteria, such as Acinetobacter lwoffi and Micrococcus roseus, can utilize synthetic esters as a source of carbon. nih.govnih.gov The degradation process typically begins with the enzymatic cleavage of the ester bonds by esterases, releasing the fatty acids and the trimethylolpropane core. nih.govnih.gov The fatty acids are generally readily metabolized, while the trimethylolpropane core degrades more slowly. nih.gov Research indicates that the biodegradability of synthetic esters is high and is not significantly affected by additives or usage. psu.edu

Future Research in Remediation: While these esters are largely biodegradable, future research could focus on enhancing this process. This could involve:

Bioaugmentation: Introducing specific, highly efficient microbial strains to contaminated sites to accelerate degradation. numberanalytics.com

Optimizing Conditions: Investigating the environmental factors (e.g., nutrient availability, oxygen levels) that can be adjusted to stimulate microbial activity. europa.eu

Complex Mixtures: Studying the biodegradation of these esters when they are part of complex pollutant mixtures, which is a more realistic environmental scenario. europa.eu

Q & A

Q. What metadata is critical to include when publishing datasets on this compound to ensure reusability?

- Methodological Answer: Mandatory metadata includes:

- Synthetic Conditions : Solvent grades, catalyst lots, reaction durations.

- Analytical Parameters : Instrument calibration dates, software versions.

- Statistical Codes : Scripts for data processing (e.g., Python/R).

Use FAIR (Findable, Accessible, Interoperable, Reusable) principles and repositories like Zenodo .

Q. Tables for Key Data Comparison

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.